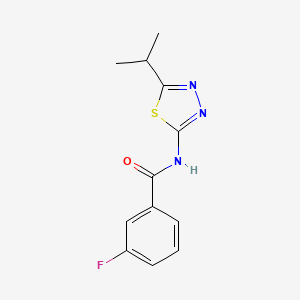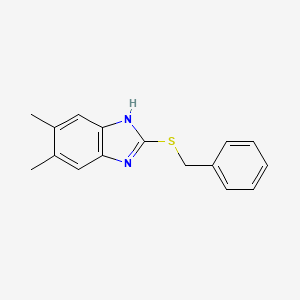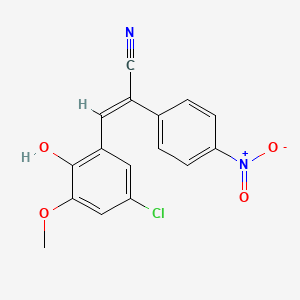
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as CHPN, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the acrylonitrile family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has also been shown to have antibacterial activity against Gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its anti-cancer activity against a variety of cancer cell lines. This makes it a potentially useful compound for studying cancer biology and developing new cancer treatments. However, one limitation of using this compound in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it works and how it can be used to develop new cancer treatments. Another area of research could be to explore the potential use of this compound as an anti-inflammatory agent. Finally, future research could focus on developing new synthesis methods for this compound that could increase its yield and make it more readily available for use in lab experiments.
Synthesemethoden
The synthesis of 3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 4-nitrobenzaldehyde and malononitrile in the presence of piperidine as a catalyst. The resulting product is then purified through recrystallization. The yield of this compound is typically around 60%.
Wissenschaftliche Forschungsanwendungen
3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been shown to have antibacterial activity against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
(E)-3-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-23-15-8-13(17)7-11(16(15)20)6-12(9-18)10-2-4-14(5-3-10)19(21)22/h2-8,20H,1H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWKPVAEVVMXNC-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)
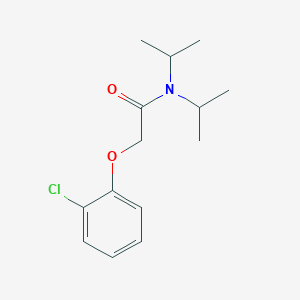
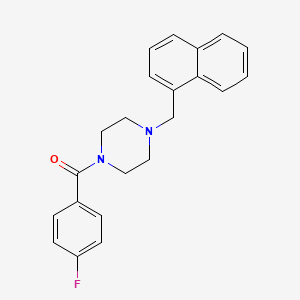
![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)

![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5810772.png)
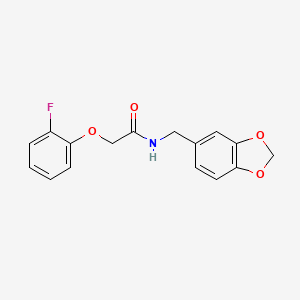
![3-(4-chlorophenyl)-1-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5810801.png)
![N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5810807.png)
